

Application Note: Determination of Flusulfamide Residues by High-Performance Liquid Chromatography

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Compound of Interest

Compound Name: *Flusulfamide*

Cat. No.: *B009513*

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Introduction

Flusulfamide is a sulfonamide fungicide used to control various diseases in crops. Monitoring its residue levels in agricultural products and environmental samples is crucial for ensuring food safety and environmental protection. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a robust and widely used technique for the quantification of **Flusulfamide**. This application note provides a detailed protocol for the analysis of **Flusulfamide** using a reversed-phase HPLC method. The method is suitable for researchers, scientists, and professionals in drug development and quality control.

Experimental Protocol

This protocol outlines the procedure for the extraction of **Flusulfamide** from agricultural product samples and subsequent analysis by HPLC-UV.

1. Sample Preparation (Extraction and Clean-up)

The sample preparation procedure is critical for removing interfering matrix components and concentrating the analyte.

- Extraction:
 - Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

- Add 20 mL of methanol and homogenize for 2-3 minutes.
- Centrifuge the mixture at 4000 rpm for 5 minutes.
- Collect the supernatant.
- Repeat the extraction of the residue with another 20 mL of methanol.
- Combine the supernatants.
- Liquid-Liquid Partitioning:
 - Transfer the combined methanol extracts to a separatory funnel.
 - Add 20 mL of ethyl acetate and 100 mL of a 10% NaCl solution.
 - Shake vigorously for 5 minutes and allow the layers to separate.
 - Collect the upper ethyl acetate layer.
 - Repeat the partitioning of the aqueous layer with another 20 mL of ethyl acetate.
 - Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.
- Clean-up (Silica Gel Column Chromatography):
 - Evaporate the dried ethyl acetate extract to near dryness using a rotary evaporator at 40°C.
 - Re-dissolve the residue in a small volume of 40% acetone in hexane.
 - Prepare a silica gel column by packing a glass column with a slurry of silica gel in n-hexane.
 - Load the re-dissolved sample onto the column.
 - Elute the column with a mixture of 40% acetone in hexane.
 - Collect the eluate containing **Flusulfamide**.

- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume of the HPLC mobile phase for analysis.

2. HPLC-UVD Operating Conditions

The following HPLC conditions are recommended for the analysis of **Flusulfamide**.

Parameter	Condition
Column	Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile and water (e.g., 65:35 v/v) with 0.1% formic acid
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	Ambient (or controlled at 25°C)
Detector	UV-Vis or Photodiode Array (PDA) Detector
Detection Wavelength	220 - 340 nm (optimum wavelength to be determined by standard analysis)

3. Standard Preparation

- Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of **Flusulfamide** reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 to 10 µg/mL.

Data Presentation

The following tables summarize the quantitative data for the HPLC method validation for **Flusulfamide** analysis, compiled from various studies.

Table 1: Chromatographic and Method Validation Parameters

Parameter	Value	Reference
Retention Time (min)	Approx. 3.5	
Linearity Range (µg/mL)	0.1 - 10	Based on typical ranges
Correlation Coefficient (r ²)	> 0.999	
Limit of Detection (LOD) (µg/g)	0.001	
Limit of Quantification (LOQ) (µg/g)	0.003 (Estimated)	Based on LOD

Table 2: Accuracy and Precision

Parameter	Value	Reference
Recovery (%)	> 75%	
Intra-day Precision (%RSD)	< 2%	
Inter-day Precision (%RSD)	< 5%	

Visualizations

Diagram 1: Experimental Workflow for **Flusulfamide** Analysis

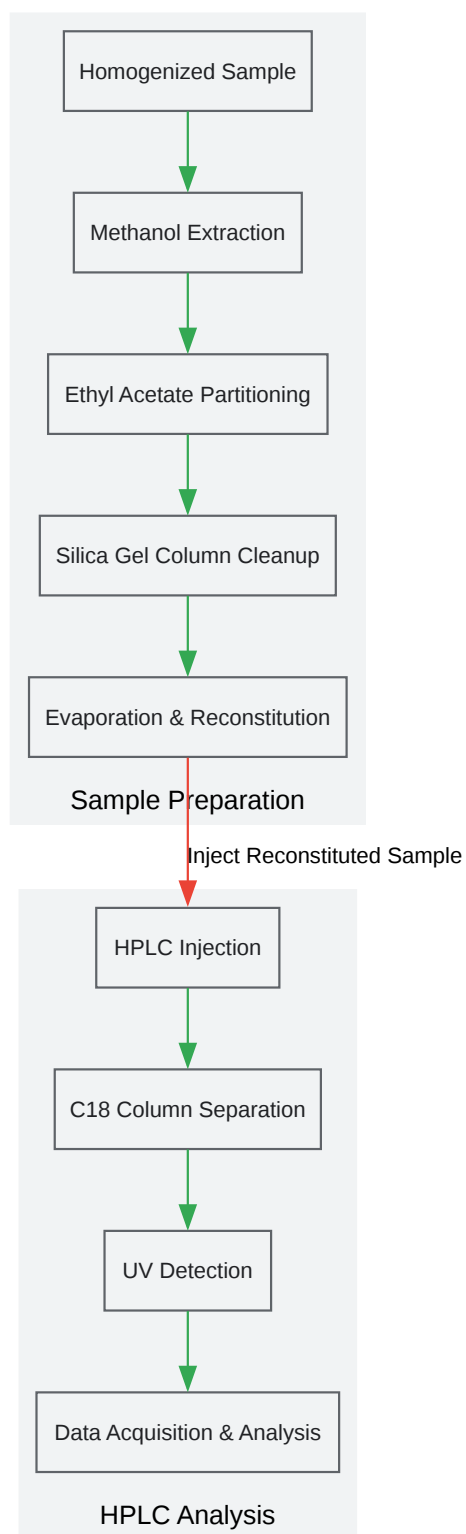


Figure 1: General workflow for the HPLC analysis of Flusulfamide.

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Caption: General workflow for the HPLC analysis of **Flusulfamide**.

Diagram 2: Logical Relationship of Method Validation Parameters

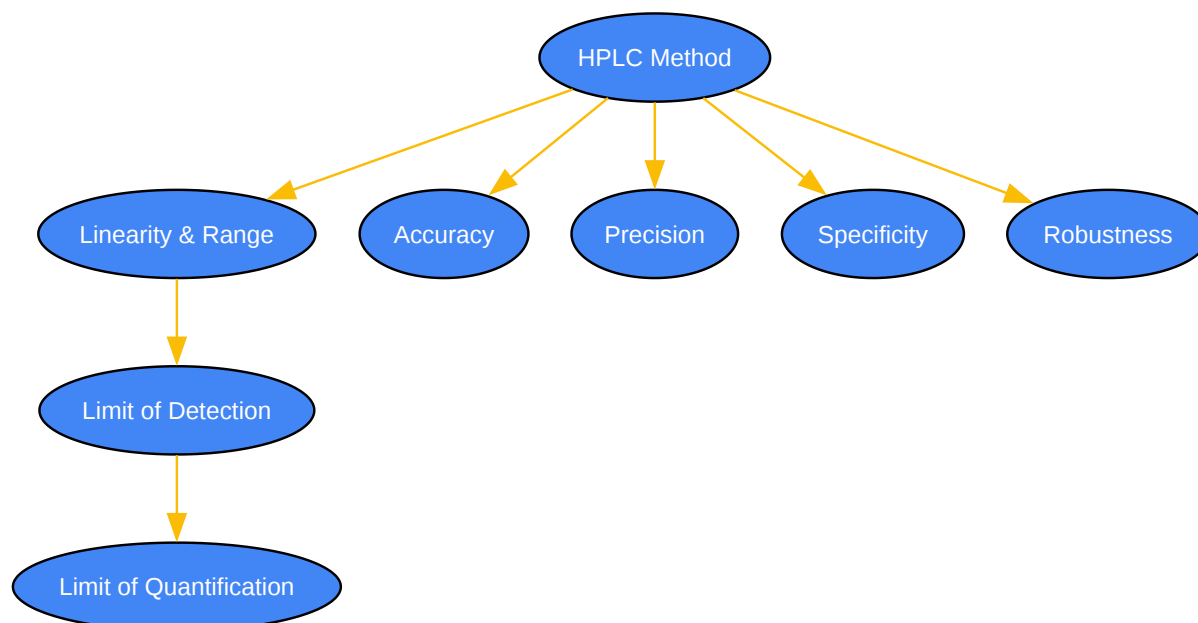


Figure 2: Interrelation of key HPLC method validation parameters.

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Caption: Interrelation of key HPLC method validation parameters.

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